molecular formula C9H14O B3060555 1-Ethylbicyclo[2.2.1]heptan-2-one CAS No. 52352-87-1

1-Ethylbicyclo[2.2.1]heptan-2-one

Cat. No. B3060555
CAS RN: 52352-87-1
M. Wt: 138.21 g/mol
InChI Key: VNBUGZMWZGUKGH-UHFFFAOYSA-N
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Description

1-Ethylbicyclo[2.2.1]heptan-2-one is a chemical compound with the CAS Number: 52352-87-1 . It has a molecular weight of 138.21 . The IUPAC name for this compound is 1-ethylbicyclo[2.2.1]heptan-2-one . The InChI code for this compound is 1S/C9H14O/c1-2-9-4-3-7(6-9)5-8(9)10/h7H,2-6H2,1H3 .


Molecular Structure Analysis

The molecular structure of 1-Ethylbicyclo[2.2.1]heptan-2-one can be represented by the linear formula: C9H14O . This indicates that the molecule consists of 9 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

1-Ethylbicyclo[2.2.1]heptan-2-one is a liquid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Polymerization and Material Science

1-Ethylbicyclo[2.2.1]hept-2-ene, closely related to 1-Ethylbicyclo[2.2.1]heptan-2-one, has been studied for its potential in polymerization. Researchers have polymerized it using various metathesis catalysts, finding that the ethyl substituent enhances certain steric and polar effects (Hamilton, Ivin, & Rooney, 1988).

Stereochemistry and Organic Synthesis

Studies have explored the stereochemical aspects of derivatives of bicyclo[2.2.1]heptane, including the 1-Ethylbicyclo[2.2.1]heptan-2-one. For instance, the gas chromatographic determination of the absolute configuration of secondary alcohols and ketones with a bicyclo[2.2.1]heptane skeleton has been investigated (Yamazaki & Maeda, 1986).

Crystallography

The crystal structure of various bicyclo[2.2.1]heptane derivatives, which include the 1-Ethylbicyclo[2.2.1]heptan-2-one structure, has been analyzed. These studies provide insights into the rigid nature of the bicyclo[2.2.1]heptane unit and its impact on molecular shape and packing patterns (Clegg, Golding, King, & Maude, 1995).

Chemical Shifts and Spectroscopy

Research has been conducted on the 13C chemical shifts of bicyclo[2.2.1]heptane derivatives, including ketones and esters. This research highlights the utility of ethyl derivatives in assigning close 13C chemical shifts (Lippmaa, Pehk, Belikova, Bobyleva, Kalinichenko, Ordubadi, & Platé, 1976).

Chemical Reactions and Mechanisms

Studies have focused on the stereoselectivity of cations derived from the bicyclo[2.2.1]heptane system, which includes 1-Ethylbicyclo[2.2.1]heptan-2-one. These studies provide insights into the reaction mechanisms and stereoselectivity of these compounds (Herrmann & Kirmse, 2006).

properties

IUPAC Name

1-ethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-9-4-3-7(6-9)5-8(9)10/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBUGZMWZGUKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC(C1)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396978
Record name 1-ethylbicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylbicyclo[2.2.1]heptan-2-one

CAS RN

52352-87-1
Record name 1-ethylbicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethylbicyclo[2.2.1]heptan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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